molecular formula C8H4NO2- B13136954 Benzene,1-ethynyl-3-nitro-,ion(1-)

Benzene,1-ethynyl-3-nitro-,ion(1-)

Cat. No.: B13136954
M. Wt: 146.12 g/mol
InChI Key: VJJAGAVQYBKEPY-UHFFFAOYSA-N
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Description

Benzene,1-ethynyl-3-nitro-,ion(1-) ( 884873-61-4) is a charged derivative of 3-nitrophenylacetylene, with a molecular formula of C₈H₄NO₂⁻ and a molecular weight of 146.12 g/mol . As a specialized anionic building block, it is of significant interest in advanced organic and metal-organic synthesis. The presence of both a nitro group and an anionic ethynyl moiety on the aromatic ring makes it a valuable precursor for constructing more complex molecular architectures, particularly in materials science and catalytic research . The neutral analog, 1-Ethynyl-3-nitrobenzene, is a known compound used in chemical synthesis . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle this material with appropriate precautions.

Properties

Molecular Formula

C8H4NO2-

Molecular Weight

146.12 g/mol

IUPAC Name

1-ethynyl-3-nitrobenzene

InChI

InChI=1S/C8H4NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H/q-1

InChI Key

VJJAGAVQYBKEPY-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions followed by coupling reactions under controlled conditions to ensure high yield and purity.

Scientific Research Applications

Synthesis and Reactivity

Benzene, 1-ethynyl-3-nitro-, can be synthesized through various methods, including:

  • Alkyne Synthesis : It can be produced by the reaction of nitrobenzene derivatives with acetylene.
  • Electrochemical Methods : Recent studies have explored using electrochemical techniques for the synthesis of this compound, which can lead to more environmentally friendly processes.

Applications in Organic Synthesis

Benzene, 1-ethynyl-3-nitro-, serves as a versatile building block in organic synthesis. Its applications include:

  • Reduction Reactions : A study demonstrated a metal-free method for the reduction of aromatic nitro compounds using this compound as a substrate. The process yielded anilines selectively while preserving sensitive functional groups like vinyl and carbonyl .
  • Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it participates in cyclization reactions leading to the formation of complex ring structures that are valuable in pharmaceuticals .

Catalytic Applications

The compound is also significant in catalysis:

  • Catalytic Hydrogenation : Benzene, 1-ethynyl-3-nitro-, has been investigated for its role in catalytic hydrogenation processes. It can act as a substrate for magnesium pincer complexes that facilitate the semihydrogenation of alkynes and hydrogenation of alkenes .

Material Science Applications

In material science, benzene, 1-ethynyl-3-nitro-, is explored for its properties that contribute to the development of advanced materials:

  • Polymer Chemistry : The compound can be used to create polymers with specific functionalities due to its reactive ethynyl group.
  • Nanomaterials : Research has indicated potential applications in the fabrication of nanomaterials where its unique electronic properties can be harnessed.

Case Study 1: Reduction of Nitro Compounds

A recent study focused on the reduction of nitro compounds using benzene, 1-ethynyl-3-nitro-, as a substrate demonstrated high selectivity and efficiency. The use of tetrahydroxydiboron as a reductant allowed for the rapid conversion of nitro groups to amines without affecting other functional groups .

Case Study 2: Synthesis of Heterocycles

In another case, researchers utilized benzene, 1-ethynyl-3-nitro-, in a palladium-catalyzed reaction to synthesize biologically relevant heterocycles. The study highlighted how the compound's structure facilitated the introduction of additional functional groups into complex molecules .

Mechanism of Action

The mechanism of action of benzene, 1-ethynyl-3-nitro-, ion(1-) involves electrophilic aromatic substitution, where the ethynyl and nitro groups influence the reactivity of the benzene ring. The nitro group is an electron-withdrawing group, making the ring less reactive towards electrophiles, while the ethynyl group can participate in further chemical reactions .

Comparison with Similar Compounds

Electronic Effects and Substituent Influence

  • Nitrobenzene (C₆H₅NO₂): The nitro group in nitrobenzene strongly withdraws electrons via inductive and resonance effects, directing electrophiles to the meta position. Benzene,1-ethynyl-3-nitro-,ion(1−) shares this electron-withdrawing nitro group but includes an ethynyl group, further enhancing ring electron deficiency. The acetylide ion’s negative charge introduces localized electron density, but the overall ring remains less reactive toward electrophiles compared to benzene . Key Difference: The ethynyl group in the target compound amplifies electron withdrawal compared to nitrobenzene’s single substituent.
  • 1-Bromo-3-ethenylbenzene (C₈H₇Br) :

    • This compound () has a bromine atom (electron-withdrawing) and an ethenyl group (-CH=CH₂, weakly electron-donating). In contrast, the ethynyl group (-C≡C⁻) in the target compound is more electronegative, creating a stronger electron-deficient environment. The ionic nature of the acetylide also distinguishes its reactivity, such as susceptibility to protonation or nucleophilic attack .
  • 1-Ethoxy-4-nitrobenzene (C₈H₉NO₃): The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, partially counteracting the nitro group’s electron withdrawal. In the target compound, the ethynyl group lacks such donating effects, resulting in a more pronounced electron-deficient ring .

Spectroscopic Properties

  • Raman Spectroscopy :
    • Nitrobenzene () exhibits a C-H stretching peak at 3061 cm⁻¹ and a ring breathing mode at 992 cm⁻¹. The target compound’s ethynyl group would introduce a distinct C≡C stretch near 2100 cm⁻¹, while the nitro group’s symmetric stretch (~1350 cm⁻¹) would remain prominent. The negative charge may shift these peaks slightly due to altered electron density .
    • Comparison : Ethylbenzene and nitrobenzene () show distinguishable Raman patterns, suggesting the target compound’s spectrum would uniquely combine ethynyl and nitro signatures.

Reactivity and Stability

  • Nucleophilic Aromatic Substitution (NAS) :

    • The electron-deficient ring of the target compound favors NAS, similar to 1-chloro-2,4-dinitrobenzene (), which undergoes substitution due to its nitro groups. The acetylide ion’s charge may further activate the ring toward nucleophiles like hydroxide or amines .
  • Ion Stability: Acetylide ions are typically unstable in protic solvents but stabilized in aprotic media. Comparatively, phenoxide ions (e.g., from phenol) are resonance-stabilized, while the target compound’s nitro group may delocalize the negative charge via conjugation, enhancing stability .

Thermodynamic and Physical Properties

  • Melting/Boiling Points :
    • Ionic derivatives like the target compound often exhibit higher melting points due to lattice energy (e.g., sodium acetylide). Neutral analogs like 1-ethoxy-4-nitrobenzene () have lower melting points (~30–50°C), while nitrobenzene boils at 210°C .

Tabular Comparison of Key Properties

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects Reactivity Trends Spectroscopic Features
Benzene,1-ethynyl-3-nitro-,ion(1−) -NO₂ (C3), -C≡C⁻ (C1) ~163.12 Strong EW (nitro + ethynyl), ionic NAS favored, base-sensitive C≡C stretch ~2100 cm⁻¹, NO₂ ~1350 cm⁻¹
Nitrobenzene -NO₂ (C1) 123.11 Strong EW (nitro) Electrophilic substitution (meta) C-H ~3061 cm⁻¹, ring breathing ~992 cm⁻¹
1-Bromo-3-ethenylbenzene -Br (C1), -CH=CH₂ (C3) 183.05 Moderate EW (Br) + weak ED (ethenyl) Electrophilic substitution (ortho/para) C=C stretch ~1650 cm⁻¹
1-Ethoxy-4-nitrobenzene -OCH₂CH₃ (C1), -NO₂ (C4) 167.16 ED (ethoxy) + EW (nitro) Electrophilic substitution (para) NO₂ ~1350 cm⁻¹, C-O ~1250 cm⁻¹
1-Chloro-2,4-dinitrobenzene -Cl (C1), -NO₂ (C2, C4) 202.55 Strong EW (nitro ×2 + Cl) NAS dominant NO₂ ~1350 cm⁻¹, C-Cl ~700 cm⁻¹

Q & A

Q. How can Benzene,1-ethynyl-3-nitro-,ion(1−) be synthesized in a laboratory setting?

Methodological Answer: A two-step synthesis is typically employed:

Nitration : Introduce the nitro group to benzene via electrophilic substitution using a nitrating mixture (concentrated HNO₃/H₂SO₄) at 50–60°C. The nitro group directs subsequent substitutions to the meta position .

Ethynylation : Attach the ethynyl group via Sonogashira coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a terminal alkyne (e.g., trimethylsilylacetylene) in a deoxygenated THF/amine solvent system. Desilylation with K₂CO₃/MeOH yields the ethynyl group. The negative charge (1−) arises from deprotonation of the terminal alkyne using a strong base (e.g., NaNH₂) .

Q. Key Challenges :

  • Purification requires ion-exchange chromatography to isolate the anionic species.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm structure via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing Benzene,1-ethynyl-3-nitro-,ion(1−)?

Methodological Answer:

  • IR Spectroscopy :
    • Nitro group : Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
    • Ethynyl group : C≡C stretch at ~2100 cm⁻¹ (weakened due to conjugation with the nitro group) .
  • UV-Vis Spectroscopy :
    • Strong absorbance in the 250–300 nm range due to π→π* transitions in the conjugated nitro-ethynyl system. Solvent polarity shifts λmax by ~10 nm .
  • Mass Spectrometry (EI-MS) :
    • Base peak at m/z corresponding to [M]⁻ (requires negative-ion mode).
    • Fragmentation pathways: Loss of NO₂ (46 Da) and C≡CH (25 Da) observed in decay sequences .
  • NMR :
    • ¹H NMR: Aromatic protons appear as doublets (meta coupling, J ≈ 2.5 Hz). Terminal ethynyl proton is absent (deprotonated).
    • ¹³C NMR: Nitro-substituted carbon at ~148 ppm; ethynyl carbons at ~75–85 ppm (sp-hybridized) .

Q. What safety precautions are necessary when handling Benzene,1-ethynyl-3-nitro-,ion(1−) in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Ventilation : Ensure airflow >0.5 m/s to prevent accumulation of volatile byproducts.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation. Avoid contact with oxidizing agents (risk of explosive decomposition) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the ethynyl substituent in electrophilic substitution reactions?

Methodological Answer:

  • Resonance Effects : The nitro group withdraws electron density via resonance, deactivating the ring and directing incoming electrophiles to the meta position relative to itself.
  • Ethynyl Reactivity : The ethynyl group, typically electron-withdrawing via inductive effects, becomes polarized due to the adjacent nitro group. Computational studies (DFT/B3LYP/6-31G*) show enhanced electrophilicity at the ethynyl carbon, facilitating nucleophilic attacks (e.g., thiol additions) .
  • Experimental Validation :
    • Perform kinetic studies using substituted benzene analogs.
    • Compare reaction rates with Hammett σ constants to quantify electronic effects .

Q. What computational methods are suitable for modeling the electronic structure of Benzene,1-ethynyl-3-nitro-,ion(1−)?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to optimize geometry and calculate charge distribution.
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects in polar solvents (e.g., DMSO) using explicit solvent models.
  • Software : Gaussian 16 or ORCA for calculations; VMD or PyMol for visualization .

Q. How can kinetic studies elucidate the degradation pathways of Benzene,1-ethynyl-3-nitro-,ion(1−) under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 254 nm.
    • Identify intermediates using LC-MS/MS (e.g., loss of NO₂ or ethynyl group).
  • Kinetic Analysis :
    • Fit data to pseudo-first-order kinetics. Activation energy (Ea) calculated via Arrhenius plots.
    • At pH < 4, protonation of the ethynyl ion accelerates nitro-group hydrolysis. At pH > 10, hydroxide ions attack the ethynyl carbon .

Q. How does the negative charge on the ethynyl group affect the compound's aromaticity and stability?

Methodological Answer:

  • Aromaticity :
    • NICS (Nucleus-Independent Chemical Shift) calculations indicate reduced aromaticity compared to neutral benzene due to electron withdrawal by the nitro and ethynyl groups.
  • Stability :
    • The negative charge delocalizes into the π-system, stabilizing the molecule. However, steric strain between the bulky nitro and ethynyl groups reduces thermal stability (TGA shows decomposition >150°C) .

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